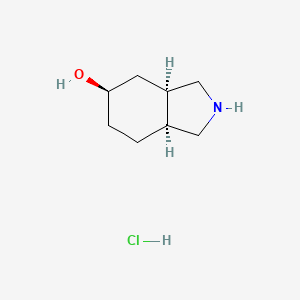
2-(Oxane-4-sulfonyl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Oxane-4-sulfonyl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1864073-53-9 . It has a molecular weight of 229.73 . The IUPAC name for this compound is 2-((tetrahydro-2H-pyran-4-yl)sulfonyl)ethan-1-amine hydrochloride . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H15NO3S.ClH/c8-3-6-12(9,10)7-1-4-11-5-2-7;/h7H,1-6,8H2;1H . This indicates that the compound has a molecular structure consisting of 7 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, 1 sulfur atom, and 1 chlorine atom .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . Its molecular weight is 229.73 .Scientific Research Applications
Water-Soluble Amine Phenols for Metal Complex Formation
The study by Caravan & Orvig (1997) on water-soluble amine phenols like tris(((2-hydroxy-5-sulfobenzyl)amino)ethyl)amine and others provides insights into their ability to form stable complexes with metals such as Aluminum(III), Gallium(III), and Indium(III). These complexes have potential applications in catalysis and material science due to their stability and water solubility. The research demonstrates the formation constants of these complexes and their solution structures, offering a foundation for developing water-soluble ligands in metal-mediated reactions (Caravan & Orvig, 1997).
Catalyst for Formylation of Alcohols and Amines
Ghorbani‐Choghamarani & Akbaripanah (2012) introduced 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid as a novel and environmentally friendly catalyst for the formylation of alcohols and amines using ethyl formate under neat conditions. This represents an advancement in the synthesis of formylated products, which are important intermediates in pharmaceuticals and agrochemicals production (Ghorbani‐Choghamarani & Akbaripanah, 2012).
Synthesis of Sulfonated Poly(ether sulfone)s for Fuel Cell Applications
Matsumoto, Higashihara, & Ueda (2009) reported on the preparation of locally and densely sulfonated poly(ether sulfone)s for fuel cell applications. These materials show promise due to their high proton conductivity, which is crucial for the efficiency of fuel cells. The study highlights the preparation method and the thermal and mechanical properties of these sulfonated polymers, suggesting their potential use in clean energy technologies (Matsumoto, Higashihara, & Ueda, 2009).
Safe Sulfonylation of Alcohols
Tanabe, Yamamoto, Yoshida, Miyawaki, & Utsumi (1995) explored the sulfonylation of alcohols using methanesulfonyl chloride or p-toluenesulfonyl chloride, employing tertiary amines and potassium carbonate. This method offers a safer and more environmentally friendly approach to the sulfonylation of sensitive alcohol substrates, which is important in the synthesis of various sulfonated organic compounds (Tanabe et al., 1995).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .
properties
IUPAC Name |
2-(oxan-4-ylsulfonyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S.ClH/c8-3-6-12(9,10)7-1-4-11-5-2-7;/h7H,1-6,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADBBSRKVNZZOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1S(=O)(=O)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxane-4-sulfonyl)ethan-1-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2658196.png)
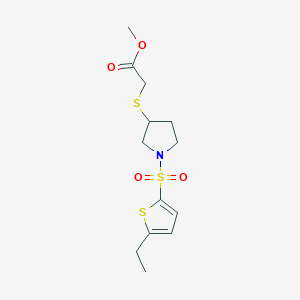
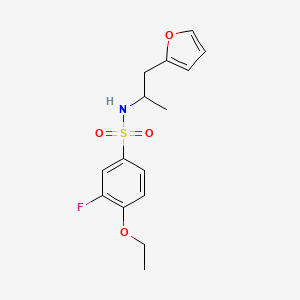

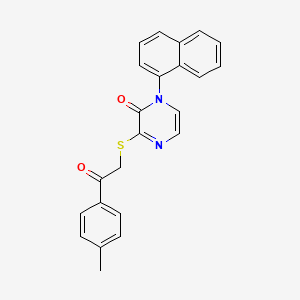

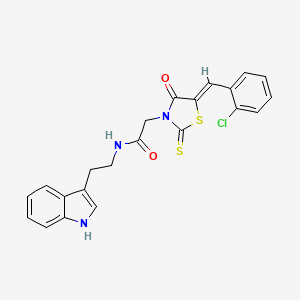
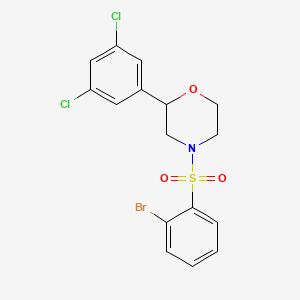
![Methyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate](/img/structure/B2658207.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2658208.png)

![N-(2-furylmethyl)-2-[2-phenyl-4-(phenylsulfonyl)imidazol-5-ylthio]acetamide](/img/structure/B2658210.png)
![3,6-Dichloro-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B2658216.png)
